N-(7-dimethylamino-9H-fluoren-2-yl)acetamide

Description

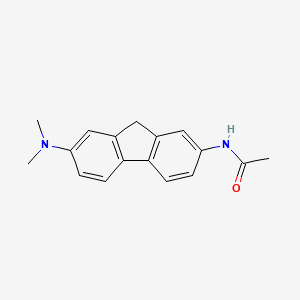

N-(7-Dimethylamino-9H-fluoren-2-yl)acetamide is a fluorene-derived acetamide characterized by a dimethylamino substituent at the 7-position and an acetamide group at the 2-position of the fluorenyl backbone. This compound, also known as 2-acetylaminofluorene (2-AAF) or N-9H-fluoren-2-yl-acetamide (CAS 53-96-3), has been extensively studied in biochemical and pharmacological contexts due to its role as a model carcinogen . Its structure (C₁₅H₁₄N₂O) includes a planar fluorenyl system, which facilitates π-stacking interactions, and a polar acetamide group that influences solubility and metabolic pathways .

Properties

CAS No. |

7596-53-4 |

|---|---|

Molecular Formula |

C17H18N2O |

Molecular Weight |

266.34 g/mol |

IUPAC Name |

N-[7-(dimethylamino)-9H-fluoren-2-yl]acetamide |

InChI |

InChI=1S/C17H18N2O/c1-11(20)18-14-4-6-16-12(9-14)8-13-10-15(19(2)3)5-7-17(13)16/h4-7,9-10H,8H2,1-3H3,(H,18,20) |

InChI Key |

SLRXLFXXTJXVQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-(Dimethylamino)-9H-fluoren-2-yl)acetamide typically involves the reaction of 7-(dimethylamino)-9H-fluorene with acetic anhydride or acetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of acetamide.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(7-(Dimethylamino)-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted fluorenes depending on the reagent used.

Scientific Research Applications

N-(7-(Dimethylamino)-9H-fluoren-2-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with proteins and enzymes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(7-(Dimethylamino)-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The fluorene ring provides a rigid and planar structure, which can enhance the compound’s ability to interact with target molecules.

Comparison with Similar Compounds

Key Observations :

Metabolic Stability and Substituent Effects

The position and nature of substituents critically influence metabolic deacetylation, a key determinant of biological activity. For example:

- N-(1-Hydroxy-2-fluorenyl)acetamide : Rapidly deacetylated by rat liver homogenates, leading to reactive intermediates that bind proteins .

- N-(7-Dimethylamino-9H-fluoren-2-yl)acetamide: The dimethylamino group may sterically protect the acetamide bond, slowing deacetylation compared to unsubstituted analogs .

Mechanistic Insight: Deacetylation is inhibited by electron-donating groups (e.g., dimethylamino) at the 7-position, as shown by fluoride ion experiments in liver homogenates . This contrasts with electron-withdrawing groups (e.g., nitro in ), which accelerate oxidation and subsequent protein binding .

Electronic Effects and Solubility

Substituents modulate electronic density and solubility:

- This compound: The dimethylamino group donates electrons, increasing solubility in polar solvents (e.g., ethanol) compared to halogenated derivatives .

- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide : Meta-substitution with methyl groups disrupts crystallinity, reducing melting point (96–100°C) compared to the planar fluorenyl system (mp >200°C for unsubstituted 2-AAF) .

- N-(7-Fluoro-9-oxo-9H-fluoren-2-yl)acetamide : The oxo group at position 9 enhances polarity, improving water solubility (moderate) relative to brominated analogs .

Comparative Solubility Data :

- Fluorenyl acetamides with polar groups (e.g., oxo, dimethylamino) exhibit higher solubility in ethanol and DMSO, while halogenated derivatives are predominantly soluble in nonpolar solvents .

Biological Activity

N-(7-dimethylamino-9H-fluoren-2-yl)acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, toxicity, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a fluorene backbone with a dimethylamino group and an acetamide functional group. The structure can be represented as follows:

The presence of the dimethylamino group enhances its solubility in organic solvents and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which enhance the compound's binding affinity to target molecules. The rigid structure of the fluorene ring further supports these interactions, making it a promising candidate for drug development.

Therapeutic Potential

Research indicates that this compound may have applications in treating diseases such as cancer and neurodegenerative disorders. Its derivatives have been explored for their inhibitory effects on acetylcholinesterase (AChE), which is crucial in Alzheimer's disease management. For instance, compounds derived from similar structures have shown significant AChE inhibition, suggesting potential therapeutic benefits against cognitive decline .

Toxicity Studies

Toxicological assessments indicate that this compound exhibits varying degrees of toxicity depending on the exposure route. In animal studies, oral exposure resulted in liver cell degeneration at high doses, while dermal exposure showed significant systemic absorption leading to adverse effects on liver function .

Table 1: Summary of Toxicity Data

| Exposure Route | NOAEL (mg/kg bw/day) | Observed Effects |

|---|---|---|

| Oral | 100 (male), 300 (female) | Liver cell degeneration, reduced body weight |

| Dermal | Not established | Liver toxicity observed in humans |

Clinical Observations

Several clinical case studies have highlighted the compound's adverse effects following accidental exposure. For example, a case involving a 32-year-old male exposed to a concentrated solution resulted in severe health complications, including hepatitis and coagulopathy . This underscores the need for careful handling and risk assessment when working with this compound.

Research Applications

This compound is being explored not only for its therapeutic potential but also as a building block for synthesizing more complex organic molecules. Its applications extend to various fields including dye production and industrial chemicals.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| N,N-Dimethylacetamide | Simple amide | Solvent properties |

| N,N-Dimethylformamide | Solvent | Used in organic synthesis |

| Fluoren-9-one | Fluorene derivative | Varies based on substituents |

This compound stands out due to its unique combination of functional groups which enhances its potential as a bioactive agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.